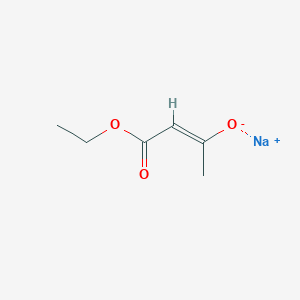
L-alpha-Phosphatidylserines, brain, porcine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphatidylserine can be synthesized through the base-exchange reaction, where the head group of phosphatidylcholine or phosphatidylethanolamine is exchanged with serine. This reaction is catalyzed by phosphatidylserine synthase 1 and phosphatidylserine synthase 2, which are located in the endoplasmic reticulum .
Industrial Production Methods
Industrial production of phosphatidylserine typically involves extraction from natural sources, such as bovine or porcine brain tissue. The extracted phospholipids are then purified and processed to obtain high-purity phosphatidylserine .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphatidylserine undergoes various chemical reactions, including:
Oxidation: Phosphatidylserine can be oxidized, leading to the formation of oxidized phospholipids, which play a role in cellular signaling and apoptosis.
Common Reagents and Conditions
Common reagents used in the reactions of phosphatidylserine include oxidizing agents for oxidation reactions and phospholipases for hydrolysis reactions. The conditions for these reactions typically involve physiological pH and temperature .
Major Products
The major products formed from the reactions of phosphatidylserine include oxidized phospholipids, lysophosphatidylserine, and free fatty acids .
Applications De Recherche Scientifique
Phosphatidylserine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study membrane dynamics and interactions.
Biology: Plays a role in cell signaling, apoptosis, and membrane structure.
Industry: Used in the formulation of dietary supplements aimed at improving cognitive function and memory.
Mécanisme D'action
Phosphatidylserine exerts its effects through several mechanisms:
Signal Transduction: It participates in the activation of signaling proteins, such as protein kinase B (AKT) and protein kinase C (PKC), which are involved in neuronal survival and differentiation.
Neurotransmission: It modulates neurotransmitter release and synaptic function, contributing to cognitive processes.
Comparaison Avec Des Composés Similaires
Phosphatidylserine can be compared with other similar phospholipids, such as:
Phosphatidylcholine: Another major phospholipid in cell membranes, involved in membrane structure and signaling.
Phosphatidylethanolamine: Plays a role in membrane curvature and fusion.
Phosphatidylinositol: Involved in signal transduction and membrane trafficking.
Phosphatidylserine is unique due to its specific role in apoptosis and its high abundance in the brain, making it particularly important for cognitive functions and neuroprotection .
Propriétés
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b20-18-;/t38-,39+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPKKMIPHGSQRX-NJZWBUMZSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H79NNaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] 2-amino-6-[[2-[(4-azidophenyl)methoxycarbonylamino]-3-(tert-butyldisulfanyl)propanoyl]amino]hexanoate](/img/structure/B8258955.png)
![methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B8258969.png)
